Cas no 58095-76-4 ((2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol)

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol structure
58095-76-4 structure
Product Name:(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
CAS No:58095-76-4
MF:C10H10O3
MW:178.184603214264
CID:343120
PubChem ID:5869753
Update Time:2025-04-19

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(1,3-benzodioxol-5-yl)-, (E)-
    • trans-3,4-Methylenedioxycinnamyl alcohol
    • (2E)-3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol
    • (2E)-3-(1,3-Benzodioxol-5-yl)-2-propén-1-ol
    • (2E)-3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol
    • 2-Propen-1-ol, 3-(1,3-benzodioxol-5-yl)-, (2E)-
    • 3,4-methylenedioxycinnamylic alcohol
    • (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
    • (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-OL
    • (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol, E
    • (E)-3',4'-(methylenedioxy)cinnamyl alcohol
    • 2-Propen-1-ol, 3-(1,3-benzodioxol-5-yl)-
    • 2-Propen-1-ol, 3-(3,4-(methylenedioxy)phenyl)-
    • 2-Propen-1-ol, 3-(3,4-(methylenedioxy)phenyl)- (8CI)
    • 2-Propen-1-ol,3-(1,3-benzodioxol-5-yl)-
    • 3-(3,4-(Methylenedioxy)phenyl)-2-propen-1-ol
    • 3,4-Methylenedioxycinnamyl alcohol
    • 3'-hydroxyisosafrole
    • Dioxymethylenecinnamyl alcohol
    • (E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol
    • FCH844097
    • FCH5418771
    • L
    • Z1198157830
    • EN300-1703928
    • SCHEMBL2453908
    • 58095-76-4
    • NSC 15657
    • AKOS006279009
    • (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol,E
    • SCHEMBL2005021
    • 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol, (2E)-
    • JQZASRHQYJJUCE-OWOJBTEDSA-N
    • CHEMBL488405
    • (E)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol
    • F9X47L3FML
    • FS-7731
    • trans-5-(3-hydroxyprop-1-en-1-yl)benzodioxolane
    • 17581-86-1
    • HYDROXYISOSAFROLE, 3'-
    • NSC-15657
    • AI3-20854
    • Inchi: 1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6,11H,5,7H2/b2-1+
    • InChI Key: JQZASRHQYJJUCE-OWOJBTEDSA-N
    • SMILES: O1COC2C=CC(/C=C/CO)=CC1=2

Computed Properties

  • Exact Mass: 178.063
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.281±0.06 g/cm3(Predicted)
  • Melting Point: 77-79 °C(Solv: ethyl acetate (141-78-6))
  • Boiling Point: 340.0±11.0 °C(Predicted)
  • PSA: 38.69
  • pka: 14.16±0.10(Predicted)

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol Pricemore >>

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